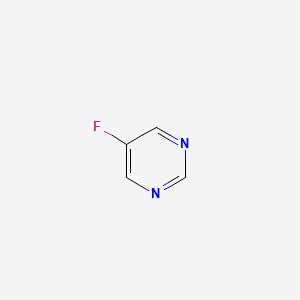

5-Fluoropyrimidine

Beschreibung

Historical Context and Evolution in Scientific Inquiry

The journey of 5-fluoropyrimidines in scientific research began in the mid-20th century, driven by the quest for more effective anti-cancer agents. In 1957, a significant breakthrough was achieved by Robert Duschinsky, Edward Pleven, and Charles Heidelberger, who first synthesized 5-fluorouracil (B62378) (5-FU), a prominent derivative of 5-fluoropyrimidine. nih.govnih.govacs.org Their work was predicated on the observation that tumor cells often exhibit a higher rate of uracil (B121893) uptake compared to normal cells. nih.govdrugdiscoverynews.com This led to the hypothesis that a fluorinated analog of uracil could be preferentially taken up by cancer cells and subsequently disrupt their replication.

The initial synthesis of 5-fluoropyrimidines was a landmark event that opened up a new avenue in cancer research. acs.org Early studies quickly confirmed the tumor-inhibitory properties of 5-FU, establishing its role as a chemotherapeutic agent. drugdiscoverynews.com Over the following decades, research evolved from simply demonstrating the anti-tumor activity of 5-fluoropyrimidines to a more nuanced understanding of their metabolism and mechanisms of action. This led to the development of various derivatives and prodrugs, such as tegafur (B1684496), with the aim of improving therapeutic efficacy and reducing toxicity. nih.govresearchgate.netresearchgate.net The timeline below highlights key milestones in the evolution of this compound research.

| Year | Milestone | Significance |

| 1957 | Synthesis of 5-Fluorouracil (5-FU) by Dushinsky, Pleven, and Heidelberger. nih.govnih.gov | Marked the advent of fluoropyrimidines in cancer chemotherapy. |

| 1967 | Synthesis of Tegafur, a prodrug of 5-FU. nih.gov | Introduced the concept of prodrugs to improve the delivery and safety of 5-FU. |

| 1980s | Elucidation of the role of Dihydropyrimidine (B8664642) Dehydrogenase (DPD) in 5-FU catabolism. nih.gov | Provided a basis for understanding inter-patient variability in drug response and toxicity. |

| 1990s-Present | Development of oral fluoropyrimidine prodrugs like Capecitabine (B1668275). frontiersin.orgnih.gov | Enhanced patient convenience and offered new therapeutic strategies. |

| 2000s-Present | Focus on pharmacogenomics and personalized medicine. nih.govfrontiersin.orgresearchgate.net | Tailoring fluoropyrimidine therapy based on individual genetic profiles to optimize outcomes. |

Significance in Modern Biochemical and Pharmaceutical Research

5-Fluoropyrimidines are of immense significance in contemporary research due to their fundamental role as antimetabolites. Their structural similarity to natural pyrimidines allows them to be incorporated into cellular metabolic pathways, where they exert their effects primarily through the inhibition of essential enzymes and by being incorporated into RNA and DNA. drugdiscoverynews.comresearchgate.net

The primary mechanism of action involves the intracellular conversion of 5-fluorouracil to several active metabolites. drugdiscoverynews.comnih.gov One of these, 5-fluoro-2'-deoxyuridine-5'-O-monophosphate (FdUMP), is a potent inhibitor of thymidylate synthase (TS). drugdiscoverynews.comnih.gov This enzyme is critical for the synthesis of thymidine (B127349), a necessary component of DNA. By inhibiting TS, FdUMP disrupts DNA replication and repair, leading to cell death. drugdiscoverynews.com

Furthermore, another metabolite, 5-fluorouridine (B13573) triphosphate (FUTP), can be incorporated into RNA in place of uridine (B1682114) triphosphate. nih.govfrontiersin.org This incorporation disrupts RNA processing and function. drugdiscoverynews.com A third active metabolite, 5-fluorodeoxyuridine triphosphate (FdUTP), can be misincorporated into DNA, further contributing to cytotoxicity. drugdiscoverynews.comfrontiersin.org

The intricate metabolic and enzymatic interactions of 5-fluoropyrimidines have made them a subject of extensive study. The table below summarizes the key enzymes involved in the metabolism and mechanism of action of 5-fluorouracil.

| Enzyme | Role in 5-FU Metabolism/Action | Consequence of Interaction |

| Dihydropyrimidine Dehydrogenase (DPD) | Catabolizes over 80% of administered 5-FU. nih.govnih.gov | Deficiency can lead to severe toxicity. researchgate.netmdpi.com |

| Thymidylate Synthase (TS) | Target of the active metabolite FdUMP. nih.govnih.gov | Inhibition disrupts DNA synthesis and repair. drugdiscoverynews.com |

| Orotate (B1227488) Phosphoribosyltransferase (OPRT) | Converts 5-FU to 5-fluorouridine monophosphate (FUMP). | An essential step in the anabolic pathway leading to active metabolites. |

| Uridine Phosphorylase (UP) | Converts 5-FU to 5-fluorouridine (FUR). | Part of the metabolic activation of 5-FU. |

| Thymidine Phosphorylase (TP) | Converts 5-FU to 5-fluoro-2'-deoxyuridine (B1346552) (FUDR). nih.gov | Another pathway for the activation of 5-FU. |

| Uridine Monophosphate Kinase (UMPK) | Phosphorylates FUMP to 5-fluorouridine diphosphate (B83284) (FUDP). | A step in the formation of the active metabolite FUTP. |

| Ribonucleotide Reductase (RR) | Converts FUDP to 5-fluorodeoxyuridine diphosphate (FdUDP). | Leads to the formation of the active metabolite FdUTP. |

Current Research Landscape and Emerging Trends

The research landscape for 5-fluoropyrimidines continues to be dynamic, with several emerging trends aimed at optimizing their therapeutic use and overcoming challenges such as drug resistance.

A significant area of current research is the field of pharmacogenomics . frontiersin.org There is a strong focus on understanding how genetic variations in enzymes, particularly DPD, affect a patient's ability to metabolize 5-fluoropyrimidines. nih.govmdpi.com Pre-treatment genotyping for DPYD variants is becoming more common to identify patients at risk of severe toxicity and to guide dose adjustments, marking a shift towards personalized medicine. researchgate.netmdpi.com

Another major trend is the development of novel derivatives and combination therapies . Researchers are continuously synthesizing new this compound analogues and prodrugs to improve their pharmacological properties, such as tumor selectivity and oral bioavailability. nih.govmdpi.commdpi.com Additionally, extensive research is being conducted on combining 5-fluoropyrimidines with other chemotherapeutic agents or targeted therapies to enhance their anti-cancer activity and overcome resistance mechanisms. nih.gov

The investigation of mechanisms of resistance to 5-fluoropyrimidines is also a critical area of study. nih.gov This includes understanding how cancer cells adapt to treatment by altering metabolic pathways, upregulating drug efflux pumps, or modifying drug targets. nih.gov A deeper understanding of these resistance mechanisms is crucial for developing strategies to re-sensitize tumors to this compound-based therapies. Recent studies have also shed new light on the role of 5-FU's impact on RNA as a primary mechanism of its anti-cancer effects, which could open new avenues for its use. drugdiscoverynews.com

Furthermore, there is growing interest in the repurposing of 5-fluoropyrimidines for other applications, such as their potential antimicrobial activities. researchgate.netmdpi.com This highlights the versatility of this class of compounds and the potential for their use beyond oncology.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2/c5-4-1-6-3-7-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPDSMOWMQFPBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80217851 | |

| Record name | 5-Fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80217851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675-21-8 | |

| Record name | 5-Fluoropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000675218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80217851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-FLUOROPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L36X4TD47C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of 5 Fluoropyrimidine Action

Enzymatic Conversion and Anabolic Pathways

The primary mechanism of action for 5-fluoropyrimidines involves the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into RNA and DNA. calis.edu.cn 5-FU is an analog of uracil (B121893) and is metabolized within the cell to produce active metabolites, including fluorodeoxyuridine monophosphate (FdUMP), which plays a crucial role in its anti-cancer effects. wikipedia.org

Thymidylate Synthase (TYMS) Inhibition by Fluorodeoxyuridine Monophosphate (FdUMP)

Thymidylate synthase is a critical enzyme that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. wikipedia.orgpatsnap.com The active metabolite of 5-FU, FdUMP, is a potent inhibitor of this enzyme. nih.govresearchgate.net

FdUMP inhibits thymidylate synthase by forming a stable covalent ternary complex with the enzyme and a folate cofactor, 5,10-methylenetetrahydrofolate (CH2THF). nih.govacs.orgresearchgate.net This complex effectively blocks the normal binding of dUMP to the enzyme's active site, thereby halting dTMP synthesis. calis.edu.cnresearchgate.net The stability of this ternary complex is a key factor in the sustained inhibition of the enzyme. tandfonline.com Leucovorin, a precursor to CH2THF, is often co-administered to enhance the formation and stability of this inhibitory complex, thereby increasing the efficacy of 5-FU. calis.edu.cnspandidos-publications.com

The inhibition of thymidylate synthase by the FdUMP-TS-CH2THF ternary complex leads to a direct and significant depletion of the intracellular pool of dTMP. researchgate.netpatsnap.comcancernetwork.com Since this enzymatic reaction is the sole de novo source of thymidylate, its blockage has profound consequences for DNA replication and repair. calis.edu.cn The resulting scarcity of dTMP leads to a downstream depletion of deoxythymidine triphosphate (dTTP), a crucial building block for DNA polymerase. cancernetwork.commdpi.com

Table 1: Impact of 5-Fluoropyrimidine on Deoxynucleotide Pools

| Deoxynucleotide | Effect of this compound Treatment | Consequence |

| dTMP / dTTP | Depletion | Inhibition of DNA synthesis and repair |

| dUMP / dUTP | Accumulation | Potential for misincorporation into DNA |

| dATP | Perturbation (often increased ratio relative to dTTP) | Disruption of DNA synthesis balance |

| dGTP | Perturbation | Disruption of DNA synthesis balance |

| dCTP | Perturbation | Disruption of DNA synthesis balance |

This table provides a simplified overview of the general effects. The precise changes can vary depending on cell type and experimental conditions.

The severe imbalance in deoxynucleotide pools, characterized by dTTP depletion and the accumulation of dUTP and FdUTP, leads to the profound disruption of DNA synthesis and repair processes. calis.edu.cnmdpi.com DNA polymerases can mistakenly incorporate dUTP and the 5-FU metabolite FdUTP into the DNA strand in place of dTTP. mdpi.comoncohemakey.com This leads to DNA fragmentation and damage. cancernetwork.com The presence of these fraudulent bases triggers DNA repair mechanisms, such as base excision repair (BER). oncohemakey.com However, in the presence of a continued high (F)dUTP/dTTP ratio, the repair process can be futile and may even lead to further DNA damage. mdpi.com The disruption of DNA replication and the induction of DNA damage are considered key mechanisms of 5-FU-induced cell death. plos.orgpatsnap.com

Ribonucleotide Incorporation and RNA-Mediated Effects

In addition to its DNA-directed effects, 5-FU also exerts significant cytotoxicity through its incorporation into RNA. mdpi.comresearchgate.net After cellular uptake, 5-FU can be converted to fluorouridine triphosphate (FUTP), which is then incorporated into various RNA species in place of uridine (B1682114) triphosphate (UTP). cancernetwork.commdpi.com This incorporation is extensive, with the accumulation of 5-FU in RNA being significantly greater than in DNA. researchgate.net

Incorporation of Fluorouridine Triphosphate (FUTP) into RNA

Once inside a cell, 5-FU can be anabolized into fluorouridine monophosphate (FUMP), either directly by orotate (B1227488) phosphoribosyltransferase or indirectly via the intermediate fluorouridine (FUR). calis.edu.cn FUMP is then successively phosphorylated to fluorouridine diphosphate (B83284) (FUDP) and finally to fluorouridine triphosphate (FUTP). calis.edu.cnontosight.ai

Due to its structural similarity to the natural nucleotide uridine triphosphate (UTP), FUTP is recognized by RNA polymerases and extensively incorporated into various types of RNA, including ribosomal RNA (rRNA), transfer RNA (tRNA), and messenger RNA (mRNA). calis.edu.cnpatsnap.commdpi.comnih.gov Studies have shown that the amount of 5-FU metabolite incorporated into RNA is substantially higher—by orders of magnitude—than the amount incorporated into DNA. researchgate.net This widespread integration of a fraudulent base is a key initiating event for RNA-directed cytotoxicity. oup.com

Disruption of RNA Function and Protein Translation

The presence of FUTP in RNA chains disrupts their normal processing, structure, and function, leading to profound consequences for cellular metabolism and viability. calis.edu.cnpatsnap.complos.org Research has identified several critical downstream effects:

Altered pre-mRNA Splicing: FUTP incorporation into small nuclear RNA (snRNA)/protein complexes (snRNPs), which form the core of the spliceosome, can inhibit the splicing of pre-mRNAs. calis.edu.cnplos.org

Disrupted Protein Synthesis: While global protein synthesis is generally reduced due to impaired ribosome biogenesis nih.govbiorxiv.org, 5-FU can also cause a "translational reprogramming." oup.comnih.gov This leads to the altered translation efficiency of specific mRNAs, potentially through effects on rRNA pseudouridylation, which is crucial for translational fidelity. nih.govnih.gov Studies have shown that 5-FU treated cells can be less accurate in recognizing termination codons. nih.gov

| Affected RNA Process | Consequence of FUTP Incorporation | Cellular Impact | References |

|---|---|---|---|

| rRNA Processing | Inhibits maturation of precursor rRNA into mature 18S and 28S rRNA. | Disrupts ribosome biogenesis, leading to a reduction in the cell's protein synthesis capacity. | oup.complos.orgnih.govmit.edu |

| pre-mRNA Splicing | Disrupts the function of snRNA/protein complexes, inhibiting the removal of introns. | Leads to the production of aberrant mRNA transcripts and non-functional proteins. | calis.edu.cnplos.org |

| Protein Translation | Causes a general decrease in protein synthesis but also alters the translational efficiency of specific mRNAs. | Reduces overall cellular function and can lead to the production of specific proteins that contribute to cell death pathways. | nih.govnih.gov |

Ribosome Quality Control (RQC) and RNA-Dependent Cytotoxicity

Recent research has illuminated a specific cellular response to the RNA damage caused by 5-FU. The incorporation of FUTP into mRNA can lead to ribosome stalling and collisions. oup.comnih.gov These events trigger the Ribosome Quality Control (RQC) pathway, a cellular surveillance mechanism that recognizes and resolves collided ribosomes to prevent their cytotoxic effects. oup.combiorxiv.orgresearchgate.net

The RQC system works to degrade the aberrant mRNA and the partially synthesized polypeptide chain. biorxiv.org However, if the level of RNA damage is excessive, the RQC pathway can be overwhelmed, leading to the accumulation of unresolved stalled ribosomes, which is a trigger for apoptosis (programmed cell death). oup.combiorxiv.org Studies show that 5-FU treatment leads to the rapid induction of the mTOR signaling pathway, which enhances mRNA translation initiation and increases the frequency of ribosome collisions. oup.comnih.gov The cell attempts to counteract this by upregulating key RQC factors. oup.comnih.gov Therefore, the RQC mechanism plays a crucial role in mitigating the RNA-dependent cytotoxicity of 5-FU, and its capacity to handle the damage is a determinant of cell fate. researchgate.netoup.com

Deoxyribonucleotide Incorporation and DNA-Mediated Effects

In addition to its profound impact on RNA, this compound metabolism also generates a fraudulent deoxyribonucleotide that can be incorporated into the genome, leading to DNA damage and repair-mediated cytotoxicity. calis.edu.cnplos.org

Deoxyribonucleotide Incorporation and DNA-Mediated Effects

Incorporation of Fluorodeoxyuridine Triphosphate (FdUTP) into DNA

The metabolic pathway leading to DNA-directed effects involves the conversion of 5-FU to fluorodeoxyuridine (FUDR) and subsequently to fluorodeoxyuridine monophosphate (FdUMP). calis.edu.cn Alternatively, the ribonucleotide metabolite FUDP can be converted to fluorodeoxyuridine diphosphate (FdUDP) by ribonucleotide reductase, which is then phosphorylated to generate fluorodeoxyuridine triphosphate (FdUTP). calis.edu.cn

FdUTP, along with deoxyuridine triphosphate (dUTP) which accumulates due to thymidylate synthase inhibition, can be misincorporated into DNA by DNA polymerases during replication in place of the correct nucleotide, deoxythymidine triphosphate (dTTP). calis.edu.cnnih.govbiorxiv.org This event introduces a fraudulent base, 5-fluorouracil (B62378), directly into the DNA strand, setting the stage for DNA-mediated damage. biorxiv.orgplos.orgnih.gov

DNA Damage and Fragmentation Induced by Base Excision Repair

The presence of uracil or 5-fluorouracil in the DNA is recognized by the cell as an error. nih.govplos.org The primary mechanism for removing these abnormal bases is the Base Excision Repair (BER) pathway. nih.govplos.org The BER process is initiated by a DNA glycosylase that recognizes and excises the 5-FU base, leaving behind an apurinic/apyrimidinic (AP) site. nih.gov

Under normal circumstances, the BER pathway would successfully repair this lesion. However, the same metabolic conditions that lead to 5-FU incorporation (a depleted dTTP pool and high levels of FdUTP/dUTP) mean that during the repair synthesis step, there is a high probability of re-incorporating another fraudulent base. calis.edu.cnnih.gov This leads to a "futile cycle" of incorporation, excision, and re-incorporation, which results in the accumulation of transient DNA repair intermediates, including persistent single-strand breaks. plos.orgnih.govnih.gov This destructive cycle can ultimately lead to DNA fragmentation and contribute to cell death. nih.govpharmgkb.org

Role of Uracil-DNA Glycosylase (UDG) and Thymidine (B127349) DNA Glycosylase (TDG) in Excision

Several mammalian DNA glycosylases are capable of recognizing and excising uracil and 5-FU from DNA, but two have been identified as particularly important in the context of this compound action: Uracil-DNA Glycosylase (UDG) and Thymidine DNA Glycosylase (TDG). researchgate.netplos.org

Uracil-DNA Glycosylase (UDG): UDG, specifically the nuclear isoform UNG2, is a primary enzyme responsible for removing uracil from DNA. nih.govnih.gov Its role in 5-FU cytotoxicity can be complex. Some studies suggest that its removal of 5-FU initiates the futile repair cycle that leads to DNA damage. aacrjournals.org Conversely, other research indicates that depletion of UDG can sensitize cells to fluoropyrimidines, suggesting that the persistence of 5-FU in the DNA itself can be a lethal lesion, for example, by blocking DNA replication. nih.govnih.govoncotarget.com

Thymidine DNA Glycosylase (TDG): TDG is another key glycosylase that efficiently excises 5-FU from DNA, particularly when mispaired with guanine. plos.orgnih.gov Crucially, research has shown that the excision of 5-FU by TDG is a key mediator of DNA-directed cytotoxicity. plos.orgnih.govnih.gov After TDG removes the 5-FU base, it remains tightly bound to the resulting AP site, which prevents or slows down the subsequent steps of the BER pathway. oncotarget.com This blockage leads to an accumulation of persistent and toxic DNA repair intermediates, such as strand breaks, which activate DNA damage signaling pathways and ultimately trigger cell death. plos.orgnih.govnih.gov Inactivation of TDG has been shown to confer significant resistance to 5-FU. plos.orgnih.gov

| DNA Glycosylase | Function in 5-FU Context | Impact on Cytotoxicity | References |

|---|---|---|---|

| Uracil-DNA Glycosylase (UDG) | Initiates Base Excision Repair by removing incorporated uracil and 5-FU from DNA. | Contributes to the futile repair cycle leading to DNA breaks. Its depletion can either increase or decrease sensitivity depending on the cellular context. | nih.govnih.govnih.govaacrjournals.org |

| Thymidine DNA Glycosylase (TDG) | Efficiently excises 5-FU from DNA but shows slow dissociation from the resulting AP site. | Mediates cytotoxicity by blocking downstream repair, leading to the accumulation of persistent DNA strand breaks and damage signaling. | plos.orgnih.govnih.govoncotarget.com |

Enzymes in Anabolism

The intracellular transformation of 5-FU into its active forms is facilitated by several key enzymes. These enzymes represent critical nodes in the metabolic pathways that ultimately determine the efficacy of this compound-based therapies. The primary active metabolites are fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP). calis.edu.cnkinxcdn.com

Uridine Phosphorylase (UP)

Uridine phosphorylase (UP), also known as UPP1, is a key enzyme in the pyrimidine (B1678525) salvage pathway. mdpi.comnih.gov It catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate. nih.govimrpress.com In the context of this compound metabolism, UP facilitates the conversion of 5-FU to 5-fluorouridine (B13573) (FUR). calis.edu.cnkinxcdn.com This reaction is a crucial initial step in one of the major anabolic pathways of 5-FU. mdpi.comnih.gov The activity of UP is often elevated in tumor tissues compared to normal tissues, which can contribute to the tumor-selective activation of certain fluoropyrimidine prodrugs. imrpress.comresearchgate.net

Uridine Kinase (UK)

Following the action of Uridine Phosphorylase, Uridine Kinase (UK) plays the subsequent role in the anabolic pathway of 5-FU. UK catalyzes the phosphorylation of 5-fluorouridine (FUR) to produce 5-fluorouridine monophosphate (FUMP). mdpi.commedscape.com This phosphorylation step is essential for the further conversion of FUMP into other active metabolites that can be incorporated into RNA. calis.edu.cnkinxcdn.com The sequential action of UP and UK represents a significant indirect pathway for 5-FU activation. mdpi.comnih.gov

Orotate Phosphoribosyltransferase (OPRT)

Orotate Phosphoribosyltransferase (OPRT), a part of the bifunctional enzyme UMP synthase (UMPS) in mammals, provides a more direct route for 5-FU activation. wikipedia.org This enzyme catalyzes the conversion of 5-FU directly to 5-fluorouridine monophosphate (FUMP) using phosphoribosyl pyrophosphate (PRPP) as a cofactor. mdpi.comcalis.edu.cnkinxcdn.com This pathway is considered a primary mechanism of 5-FU activation. mdpi.comiiarjournals.org The expression level of OPRT in tumor cells can be a significant determinant of their sensitivity to 5-FU. nih.gov OPRT is also involved in converting 5-fluorouracil to 5-fluoroorotidine-5′-monophosphate (FOMP). mdpi.com

Thymidine Phosphorylase (TYMP)

Thymidine Phosphorylase (TYMP), also known as platelet-derived endothelial cell growth factor, is another critical enzyme in the anabolism of 5-FU. iiarjournals.orgresearchgate.net It catalyzes the conversion of 5-FU to 5-fluoro-2'-deoxyuridine (B1346552) (FUDR). mdpi.comiiarjournals.orgwikipathways.org This reaction represents an alternative activation pathway for 5-FU, leading to the formation of metabolites that primarily affect DNA synthesis. researchgate.net TYMP is often overexpressed in various solid tumors and is involved in both the activation and inactivation of different fluoropyrimidines. researchgate.netatlasgeneticsoncology.org It is considered a rate-limiting enzyme in the metabolic activation of 5-FU. iiarjournals.orgiiarjournals.org

Thymidine Kinase (TK)

Following the conversion of 5-FU to FUDR by Thymidine Phosphorylase, Thymidine Kinase (TK) catalyzes the subsequent phosphorylation step. mdpi.comiiarjournals.org TK converts FUDR into 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). kinxcdn.comresearchgate.netpharmgkb.org FdUMP is a potent inhibitor of thymidylate synthase (TS), a key enzyme in de novo DNA synthesis. mdpi.comnih.gov The pathway involving TYMP and TK is a crucial route for generating the DNA-damaging metabolites of 5-FU. iiarjournals.orgwikipathways.org

Ribonucleotide Reductase (RRM1/2)

Ribonucleotide Reductase (RRM), composed of the large subunit RRM1 and the small subunit RRM2, plays a vital role in de novo DNA synthesis. spandidos-publications.com In the context of this compound metabolism, RRM converts 5-fluorouridine diphosphate (FUDP) to 5-fluoro-2'-deoxyuridine diphosphate (FdUDP). kinxcdn.comresearchgate.netnih.gov This conversion is a critical step that shunts the fluoropyrimidine metabolites from the RNA synthesis pathway towards the DNA synthesis pathway. wikipathways.orgresearchgate.netwikipathways.org FdUDP can then be further metabolized to FdUMP and FdUTP, which inhibit DNA synthesis and get incorporated into DNA, respectively. kinxcdn.com The expression of RRM1 has been shown to be important in the DNA damage induced by 5-FU. spandidos-publications.com

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Pathway Role |

| Uridine Phosphorylase | UP / UPP1 | 5-Fluorouracil (5-FU), Ribose-1-phosphate | 5-Fluorouridine (FUR) | Initial step in an indirect activation pathway. mdpi.comcalis.edu.cnkinxcdn.com |

| Uridine Kinase | UK | 5-Fluorouridine (FUR) | 5-Fluorouridine monophosphate (FUMP) | Phosphorylation to an active metabolite precursor. mdpi.commedscape.com |

| Orotate Phosphoribosyltransferase | OPRT | 5-Fluorouracil (5-FU), PRPP | 5-Fluorouridine monophosphate (FUMP) | Direct conversion to an active metabolite precursor. mdpi.comcalis.edu.cnkinxcdn.com |

| Thymidine Phosphorylase | TYMP | 5-Fluorouracil (5-FU) | 5-Fluoro-2'-deoxyuridine (FUDR) | Initial step in an alternative activation pathway. mdpi.comiiarjournals.orgwikipathways.org |

| Thymidine Kinase | TK | 5-Fluoro-2'-deoxyuridine (FUDR) | 5-Fluoro-2'-deoxyuridine monophosphate (FdUMP) | Phosphorylation to a potent TS inhibitor. kinxcdn.comresearchgate.netpharmgkb.org |

| Ribonucleotide Reductase | RRM1/2 | 5-Fluorouridine diphosphate (FUDP) | 5-Fluoro-2'-deoxyuridine diphosphate (FdUDP) | Shunts metabolites towards DNA synthesis pathway. kinxcdn.comresearchgate.netnih.gov |

Uridine Monophosphate Synthase (UMPS)

Uridine Monophosphate Synthase (UMPS) is a bifunctional enzyme that plays a critical role in the de novo biosynthesis of pyrimidine nucleotides. scbt.comgenecards.org It catalyzes the final two steps in this pathway: the conversion of orotic acid to orotidine-5'-monophosphate (OMP) by its orotate phosphoribosyltransferase (OPRT) domain, and the subsequent decarboxylation of OMP to uridine monophosphate (UMP) by its orotidine-5'-monophosphate decarboxylase (ODC) domain. genecards.org

In the context of this compound action, UMPS is a key enzyme responsible for the conversion of the prodrug 5-FU into its active cytotoxic metabolites. mdpi.comresearchgate.net Specifically, the OPRT activity of UMPS converts 5-FU to fluorouridine monophosphate (FUMP). mdpi.com FUMP can then be further phosphorylated to fluorouridine diphosphate (FUDP) and subsequently to fluorouridine triphosphate (FUTP), which can be incorporated into RNA, leading to disruption of RNA synthesis and function. Alternatively, FUDP can be converted by ribonucleotide reductase to fluorodeoxyuridine diphosphate (FdUDP), which is then dephosphorylated to FdUMP, a potent inhibitor of thymidylate synthase. nih.govpharmgkb.org The expression levels of UMPS have been investigated as a potential predictor of tumor response to 5-FU, as it is considered a primary route for the drug's activation. researchgate.net

Methylenetetrahydrofolate Reductase (MTHFR)

Methylenetetrahydrofolate reductase (MTHFR) is a crucial enzyme in folate metabolism, which is intricately linked to the mechanism of action of 5-fluoropyrimidines. nih.govoncotarget.com MTHFR catalyzes the irreversible conversion of 5,10-methylenetetrahydrofolate (5,10-MTHF) to 5-methyltetrahydrofolate. nih.govoncotarget.comiiarjournals.org The substrate, 5,10-MTHF, is an essential cofactor for the enzyme thymidylate synthase (TS), which is the primary target of the active 5-FU metabolite, FdUMP. iiarjournals.orgaacrjournals.org FdUMP, 5,10-MTHF, and TS form a stable ternary complex that inhibits the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair. mdpi.comiiarjournals.org

Genetic polymorphisms in the MTHFR gene, such as the 677C>T and 1298A>C single nucleotide polymorphisms (SNPs), can lead to reduced MTHFR enzyme activity. nih.govaacrjournals.org A decrease in MTHFR activity is hypothesized to increase the intracellular pool of 5,10-MTHF. nih.govaacrjournals.org This elevated concentration of the cofactor could potentially enhance the formation and stability of the inhibitory ternary complex, thereby increasing the cytotoxic efficacy of 5-FU. nih.govaacrjournals.org However, clinical data on the influence of MTHFR genotype on treatment response and toxicity have been inconsistent, which may be due to other factors like individual folate status. nih.gov

Catabolic Pathways and Enzyme Involvement

The catabolism of 5-FU is a critical determinant of its systemic clearance and, consequently, its toxicity. Over 80% of an administered dose of 5-FU is rapidly broken down in the liver by a series of enzymes. pharmgkb.orgeuropa.eu

Dihydropyrimidine (B8664642) Dehydrogenase (DPYD)

Dihydropyrimidine dehydrogenase (DPD), encoded by the DPYD gene, is the initial and rate-limiting enzyme in the catabolism of 5-FU. mdpi.compharmgkb.orgeviq.org.au This enzyme is responsible for converting more than 80% of the administered 5-FU dose into its inactive metabolites. europa.euwaocp.com Genetic variations in the DPYD gene can lead to DPD deficiency, a condition that significantly increases the risk of severe and potentially life-threatening toxicity from fluoropyrimidine treatment. eviq.org.aunih.gov

DPD catalyzes the reduction of 5-FU to 5,6-dihydrofluorouracil (DHFU), a non-cytotoxic metabolite. pharmgkb.orgeuropa.eunih.gov This conversion is the first and rate-limiting step in the breakdown of 5-FU. pharmgkb.orgnih.gov The DHFU is then further metabolized by subsequent enzymes in the pyrimidine degradation pathway. pharmgkb.org

Dihydropyrimidinase (DPYS)

Following the initial conversion by DPD, dihydropyrimidinase (DPYS) acts on DHFU. pharmgkb.orgmdpi.com DPYS catalyzes the hydrolytic ring opening of DHFU to produce fluoro-beta-ureidopropionate (FUPA). pharmgkb.orgmdpi.com While genetic variations in DPYD are the primary cause of fluoropyrimidine toxicity, alterations in the DPYS gene have also been investigated as potential contributors to adverse drug reactions, although their role is considered less significant. nih.govnih.gov

Beta-Ureidopropionase (UPB1)

Beta-ureidopropionase (UPB1) catalyzes the final step in the catabolic pathway of 5-FU. pharmgkb.orgmaayanlab.cloud This enzyme hydrolyzes FUPA to fluoro-beta-alanine (FBAL), ammonia, and carbon dioxide. mdpi.commaayanlab.cloud FBAL is the final catabolite that is then excreted in the urine. mdpi.comfrontiersin.org Deficiencies in UPB1 can disrupt the degradation of pyrimidines and have been implicated in cases of 5-FU toxicity, even in individuals with normal DPD activity. maayanlab.cloud

| Enzyme | Gene | Pathway | Function in this compound Metabolism |

| Uridine Monophosphate Synthase | UMPS | Anabolic | Converts 5-FU to Fluorouridine Monophosphate (FUMP). mdpi.com |

| Methylenetetrahydrofolate Reductase | MTHFR | Anabolic (Folate Metabolism) | Regulates the level of 5,10-MTHF, a cofactor for Thymidylate Synthase. nih.goviiarjournals.org |

| Dihydropyrimidine Dehydrogenase | DPYD | Catabolic | Rate-limiting enzyme that converts 5-FU to Dihydrofluorouracil (DHFU). pharmgkb.orgnih.gov |

| Dihydropyrimidinase | DPYS | Catabolic | Converts DHFU to Fluoro-beta-ureidopropionate (FUPA). pharmgkb.orgmdpi.com |

| Beta-Ureidopropionase | UPB1 | Catabolic | Converts FUPA to Fluoro-beta-alanine (FBAL). pharmgkb.orgmaayanlab.cloud |

Carboxylesterase

Carboxylesterases (CES) are crucial enzymes in the metabolic activation of the oral fluoropyrimidine prodrug, capecitabine (B1668275). calis.edu.cnspandidos-publications.compatsnap.comoncodaily.comalfa-chemistry.com After oral administration, capecitabine is absorbed intact and then undergoes hydrolysis by carboxylesterases, primarily in the liver, to form 5'-deoxy-5-fluorocytidine (B193531) (5'-DFCR). spandidos-publications.compatsnap.comoncodaily.comnih.gov This conversion is the initial and rate-limiting step in the three-step enzymatic cascade that ultimately generates the active anticancer agent, 5-fluorouracil (5-FU). calis.edu.cnoncodaily.comalfa-chemistry.com

Two main isozymes, CES1A1 and CES2, are responsible for the hydrolysis of capecitabine. nih.govpurdue.edu While both enzymes are expressed in the liver, CES2 is also found in high concentrations in the gastrointestinal tract, which may contribute to the local activation of capecitabine in colon cancer. nih.govpurdue.edu Studies have shown that CES1A1 and CES2 hydrolyze capecitabine with similar catalytic efficiencies. nih.govpurdue.edu The expression and activity of carboxylesterases can vary significantly among individuals, which may influence the efficacy and toxicity of capecitabine treatment. nih.govpurdue.edu

Cytidine (B196190) Deaminase (CDA)

Following the initial conversion of capecitabine by carboxylesterases, cytidine deaminase (CDA) catalyzes the second step in its activation pathway. calis.edu.cnspandidos-publications.compatsnap.comoncodaily.comalfa-chemistry.com This ubiquitous enzyme, found in the liver, plasma, and tumor tissues, converts 5'-deoxy-5-fluorocytidine (5'-DFCR) to 5'-deoxy-5-fluorouridine (5'-DFUR). spandidos-publications.comnih.govwaocp.org

Cytochrome P450 2A6 (CYP2A6)

Cytochrome P450 2A6 (CYP2A6) is the principal enzyme responsible for the bioactivation of the fluoropyrimidine prodrug tegafur (B1684496) into 5-fluorouracil (5-FU). nih.govatlasgeneticsoncology.orgpharmgkb.org This metabolic conversion occurs via 5'-hydroxylation of tegafur, forming an unstable intermediate that spontaneously breaks down to release 5-FU. nih.govpharmgkb.org

Studies using human liver microsomes have demonstrated a strong correlation between CYP2A6 activity and the rate of 5-FU formation from tegafur. nih.gov Furthermore, specific inhibitors and antibodies against CYP2A6 have been shown to inhibit this metabolic process by over 90%. nih.govatlasgeneticsoncology.org Genetic polymorphisms in the CYP2A6 gene can lead to significant interindividual and interethnic differences in enzyme expression and activity, which in turn can affect the metabolism of tegafur. atlasgeneticsoncology.orgpharmgkb.orgresearchgate.netresearchgate.net For instance, certain genetic variants are associated with either increased or decreased metabolism of tegafur, potentially influencing treatment outcomes. pharmgkb.orgpharmgkb.org While CYP2A6 is the primary enzyme, other cytochrome P450 isoforms like CYP1A2 and CYP2C8 may also contribute to a lesser extent to tegafur activation in human liver microsomes. nih.gov

| Enzyme | Prodrug | Metabolic Action | Resulting Metabolite |

|---|---|---|---|

| Carboxylesterase (CES1A1, CES2) | Capecitabine | Hydrolysis of carbamate (B1207046) side chain | 5'-deoxy-5-fluorocytidine (5'-DFCR) |

| Cytidine Deaminase (CDA) | 5'-deoxy-5-fluorocytidine (5'-DFCR) | Deamination | 5'-deoxy-5-fluorouridine (5'-DFUR) |

| Cytochrome P450 2A6 (CYP2A6) | Tegafur | 5'-hydroxylation | 5-Fluorouracil (5-FU) |

Molecular Targets Beyond Nucleic Acid Synthesis

Protein Kinase C Theta (PKCθ) Inhibition

Recent research has identified Protein Kinase C theta (PKCθ), a key enzyme in T-cell signaling, as a potential target for this compound derivatives. univ-perp.frnih.govresearchgate.net A series of 2,4-diamino-5-fluoropyrimidine compounds have been synthesized and evaluated for their ability to inhibit PKCθ. univ-perp.frnih.gov One particular derivative, compound 14f, demonstrated potent inhibitory activity against PKCθ. univ-perp.fr This line of investigation suggests a novel mechanism of action for certain this compound compounds, extending beyond their classical role as antimetabolites and positioning them as potential modulators of immune responses. univ-perp.frnih.govresearchgate.net

p53 Activation Pathways

The tumor suppressor protein p53 is a critical mediator of the cellular response to 5-fluorouracil (5-FU). calis.edu.cnresearchgate.netnih.gov 5-FU can activate p53 through multiple mechanisms, including the incorporation of its metabolites into RNA and DNA, and the inhibition of thymidylate synthase, which leads to DNA damage. calis.edu.cnresearchgate.net Activation of p53 can trigger cell-cycle arrest, allowing for DNA repair, or induce apoptosis (programmed cell death). aacrjournals.orgmdpi.com

One specific pathway involves a ribosomal stress response. nih.gov Treatment with 5-FU can cause the release of ribosomal proteins L5, L11, and L23, which then bind to MDM2, an inhibitor of p53. nih.gov This interaction blocks the MDM2-p53 feedback loop, leading to p53 stabilization and activation. nih.gov Another discovered mechanism is the activation of the p53-Fas pathway, which enhances the sensitivity of myeloid-derived suppressor cells to apoptosis. nih.gov Furthermore, in colorectal cancer models, 5-FU has been shown to activate the WNT/β-catenin pathway via p53-mediated transcription of WNT3, which can lead to the enrichment of cancer stem cells. uu.nl The level of p53 expression in response to 5-FU appears to be primarily regulated at the translational level. aacrjournals.org

BRCA2 Gene as a Potential Target

The BRCA2 gene, known for its role in homologous recombination repair of DNA double-strand breaks (DSBs), has emerged as a potential molecular target during 5-fluorouracil (5-FU) therapy. spandidos-publications.comspandidos-publications.combiorxiv.org 5-FU induces DSBs, and the repair of this damage is crucial for cell survival. spandidos-publications.comspandidos-publications.com

Studies have shown that cells deficient in BRCA2 are more sensitive to the cytotoxic effects of 5-FU. spandidos-publications.comspandidos-publications.com Knockdown of BRCA2 using small interfering RNA (siRNA) in human oral cancer cell lines increased their sensitivity to 5-FU. spandidos-publications.com This suggests that inhibiting the function of BRCA2 could be a strategy to enhance the efficacy of 5-FU-based chemotherapy. spandidos-publications.comspandidos-publications.com Interestingly, even in the absence of BRCA2, the inhibition of the ATR kinase, another key protein in the DNA damage response, can further sensitize cells to 5-FU, indicating that other repair mechanisms are also involved. biorxiv.org

| Target | Mechanism of Interaction | Potential Therapeutic Implication |

|---|---|---|

| Protein Kinase C Theta (PKCθ) | Direct inhibition by 2,4-diamino-5-fluoropyrimidine derivatives. | Modulation of T-cell mediated immune responses. |

| p53 | Activation via RNA/DNA damage and ribosomal stress. | Induction of apoptosis and cell cycle arrest in tumor cells. |

| BRCA2 | Inhibition of BRCA2-mediated DNA repair enhances 5-FU cytotoxicity. | Sensitization of tumor cells to 5-FU treatment. |

Impact on Nitric Oxide (NO) Production via Akt-dependent NF-κB Pathway

The compound 5-Fluorouracil (5-FU), a key this compound, has been shown to influence the production of nitric oxide (NO) through its interaction with the Akt-dependent nuclear factor-kappaB (NF-κB) signaling pathway. nih.gov Research indicates that 5-FU can inhibit the production of NO, a molecule with diverse roles in physiological and pathological processes, including tumor immunity. nih.govnih.gov

Studies have demonstrated that 5-FU may prevent the lipopolysaccharide (LPS)-induced production of NO in macrophage cell lines. nih.gov This inhibitory effect is not a result of direct cytotoxicity but rather stems from the compound's interference with specific signaling cascades. nih.gov The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) mRNA and protein expression, which are crucial for NO synthesis during an inflammatory response. nih.govnih.gov

The regulation of iNOS expression is tightly linked to the activation of NF-κB, a transcription factor that plays a central role in inflammation and immunity. mdpi.comresearchgate.net The activation of NF-κB is, in turn, modulated by the upstream kinase Akt (also known as protein kinase B). nih.gov Research suggests that 5-FU may inhibit the phosphorylation of Akt. nih.gov This inhibition of Akt phosphorylation prevents the subsequent activation of IκB kinase (IKK), a critical step for the activation of NF-κB. nih.govnih.gov The inactivation of IKK leads to the stabilization of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov Consequently, the failure of NF-κB to translocate to the nucleus results in a diminished expression of the iNOS protein and a subsequent decrease in NO production. nih.gov

Conversely, some studies have explored the combined effect of L-arginine, a precursor for NO synthesis, and 5-FU in hepatocellular carcinoma cells. frontiersin.org In this context, 5-FU was found to increase the expression of iNOS, allowing L-arginine to produce high concentrations of NO. frontiersin.org This elevated NO level then inhibited aerobic glycolysis through the PI3K/Akt pathway, suggesting a complex and context-dependent role of 5-FU in modulating NO and Akt signaling. frontiersin.org Furthermore, in certain cancer cells, the combination of 5-FU with other agents has been shown to synergistically suppress the PI3K/Akt and NF-κB/iNOS signaling pathways. researchgate.net

In the context of cardiotoxicity, a potential side effect of 5-FU, studies in animal models have shown that 5-FU administration can suppress the phosphorylation of endothelial nitric oxide synthase (eNOS), an enzyme responsible for NO production in blood vessels. researchgate.netdntb.gov.ua This suppression was associated with an increase in phosphorylated Akt (p-Akt). researchgate.net The interplay between Akt, eNOS, and NO is crucial for maintaining cardiovascular homeostasis. icrjournal.comnih.gov

The table below summarizes the key molecular events involved in the 5-FU-mediated impact on NO production.

| Molecular Target | Effect of 5-Fluorouracil | Consequence | References |

| Akt (Protein Kinase B) | Inhibition of phosphorylation | Prevents downstream activation of NF-κB | nih.gov |

| IκB Kinase (IKK) | Inactivation | Stabilization of IκBα | nih.gov |

| NF-κB | Inhibition of activation | Reduced translocation to the nucleus | nih.govnih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Decreased mRNA and protein expression | Attenuated NO production | nih.govnih.gov |

| Endothelial Nitric Oxide Synthase (eNOS) | Suppression of phosphorylation (in cardiotoxicity models) | Potential contribution to cardiovascular side effects | researchgate.netdntb.gov.ua |

Mechanisms of Research Identified Resistance to 5 Fluoropyrimidine

Enzyme Expression and Activity Alterations

Thymidylate Synthase (TYMS) Overexpression/Amplification

Elevated expression of thymidylate synthase (TYMS) is a well-established mechanism of both intrinsic and acquired resistance to 5-fluorouracil (B62378) (5-FU). oaepublish.com TYMS is the primary target of the active metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP). nih.gov Increased levels of TYMS can titrate the available FdUMP, rendering the drug less effective. oaepublish.com This overexpression can result from several molecular events, including gene amplification, mutations, translational derepression, and increased enzyme stability. oaepublish.comacs.orgmdpi.com

Amplification of the TYMS gene, leading to an increased copy number, has been identified as a mechanism of resistance to 5-FU. mdpi.compnas.org This genetic alteration results in the overproduction of both TYMS mRNA and protein. acs.org Studies have shown that TYMS gene amplification is more frequently observed in tumors from patients who have been treated with 5-FU, suggesting a process of clonal selection under therapeutic pressure. pnas.orgnih.gov For instance, one study found TYMS amplification in 23% of 5-FU-treated colorectal cancer metastases, while no amplification was seen in metastases from untreated patients. pnas.org The highest frequency of TYMS alteration, primarily amplification, has been noted in bladder cancer. nih.gov

The expression of TYMS is subject to a negative autoregulatory feedback loop, where the TYMS protein can bind to its own mRNA, thereby repressing its translation. acs.orgmdpi.com The presence of TYMS ligands, including the active metabolite of 5-FU, can disrupt this interaction. This disruption leads to a phenomenon known as translational derepression, resulting in the upregulation and overproduction of the TYMS enzyme. acs.orgmdpi.com This increase in TYMS levels can overwhelm the inhibitory effects of the drug, contributing to resistance.

Increased Dihydropyrimidine (B8664642) Dehydrogenase (DPYD) Activity

Dihydropyrimidine dehydrogenase (DPD), encoded by the DPYD gene, is the rate-limiting enzyme in the catabolism of 5-FU. nih.govnih.govacs.org It converts over 80% of the administered 5-FU into an inactive metabolite, dihydrofluorouracil. nih.govacs.orgnih.gov Increased DPD activity in tumor cells can therefore lead to rapid degradation of 5-FU, reducing the amount of drug available for conversion into its active, cytotoxic metabolites. nih.govnih.gov This increased enzymatic activity is a significant mechanism of 5-FU resistance. nih.govmdpi.com For example, cancer cells with overexpressed DPD have been shown to be significantly more resistant to 5-FU. nih.gov

While reduced DPD activity due to genetic polymorphisms is a well-known cause of severe 5-FU toxicity, certain genetic variations can paradoxically be associated with resistance in the tumor. nih.govaruplab.com However, the primary focus of research on DPYD polymorphisms has been on those that decrease enzyme function, leading to toxic side effects. Several key polymorphisms are associated with impaired DPD activity and an increased risk of severe toxicity. nih.govmdpi.com

DPYD2A (c.1905+1G>A; IVS14+1G>A; rs3918290): This is one of the most well-characterized DPYD variants. nih.govwaocp.commedscape.com It leads to a splicing defect, resulting in the skipping of exon 14 and a non-functional DPD enzyme. waocp.commedscape.comfrontiersin.org Heterozygous carriers of this variant have significantly reduced DPD activity. waocp.com The frequency of heterozygous DPYD2A is estimated to be around 1% in Caucasians. nih.gov

DPYD13 (c.1679T>G; I560S; rs55886062): This variant results in an amino acid substitution that impairs enzyme function. frontiersin.orgnih.gov While less common than DPYD2A, with a heterozygous frequency of about 0.07-0.1% in Caucasians, it is also associated with reduced DPD activity. nih.gov

c.2846A>T (D949V; rs67376798): This missense variant is associated with decreased DPD activity and an increased risk of severe fluoropyrimidine-related toxicity. nih.govmdpi.com The frequency of this variant is approximately 1.1% in Caucasians. nih.gov Studies have shown a significant association between this variant and severe toxicity, although there can be variability in the findings. nih.govwaocp.com

HapB3 (c.1129-5923C>G): This is a haplotype that includes several intronic variants. nih.govelsevierpure.com While some studies have suggested a link between HapB3 and 5-FU toxicity, its predictive value for severe toxicity may be limited, particularly in combination chemotherapy regimens. nih.govelsevierpure.comumn.edu

The table below summarizes key research findings on these DPYD polymorphisms.

| Polymorphism | Variant Details | Frequency (Caucasian Population) | Associated Effect on DPD Activity | Clinical Relevance |

| DPYD2A | c.1905+1G>A; IVS14+1G>A; rs3918290 | ~1% heterozygous nih.gov | Leads to a non-functional enzyme due to a splicing defect. waocp.comfrontiersin.org | Associated with a significantly increased risk of severe 5-FU toxicity. mdpi.comwaocp.com |

| DPYD13 | c.1679T>G; I560S; rs55886062 | 0.07-0.1% heterozygous nih.gov | Results in an amino acid substitution that impairs enzyme function. frontiersin.orgnih.gov | Linked to reduced DPD activity and increased toxicity risk. nih.govnih.gov |

| c.2846A>T | D949V; rs67376798 | ~1.1% heterozygous nih.gov | Missense variant that decreases DPD enzyme activity. nih.govmdpi.com | Significantly associated with severe fluoropyrimidine-related toxicity. nih.govmdpi.com |

| HapB3 | c.1129-5923C>G | Varies | Haplotype of intronic variants. | Association with severe toxicity is debated and may have limited predictive value. nih.govelsevierpure.comumn.edu |

Altered Drug Transport and Bioavailability

The concentration of a drug at its intracellular target is a critical determinant of its efficacy. Cancer cells can develop resistance by altering the mechanisms that control the movement of drugs across the cell membrane, thereby reducing the bioavailability of 5-fluoropyrimidine and its active metabolites.

Drug Influx and Efflux Alterations

Resistance to this compound can arise from a net decrease in the intracellular accumulation of the drug. This is often a result of a dual alteration in drug transport mechanisms: reduced influx (uptake) into the cell and increased efflux (extrusion) out of the cell. The balance between these two processes dictates the intracellular concentration of the chemotherapeutic agent.

The uptake of this compound and its nucleoside analogues into cancer cells is primarily mediated by members of the Solute Carrier (SLC) family of transporters. nih.gov A reduction in the expression or function of these influx transporters can significantly limit the amount of drug that enters the cell.

Conversely, the active removal of drugs and their metabolites from the cell is a well-established mechanism of multidrug resistance. This process is largely carried out by ATP-Binding Cassette (ABC) transporters, which act as efflux pumps, utilizing the energy from ATP hydrolysis to transport a wide range of substrates out of the cell. oncohemakey.comnih.gov Overexpression of these ABC transporters can lead to a continuous pumping of this compound and its active metabolites out of the cancer cell, preventing them from reaching a therapeutically effective concentration.

Involvement of ATP-Binding Cassette (ABC) Transporters (e.g., ABCG2, ABCC3, ABCC4, ABCC5)

Several members of the ABC transporter superfamily have been implicated in resistance to this compound by actively effluxing the drug or its metabolites.

ABCG2 (Breast Cancer Resistance Protein, BCRP): Overexpression of ABCG2 has been shown to confer resistance to 5-FU in various cancer cell lines, including gastric and colorectal cancer. nih.govnih.govamegroups.org Studies have demonstrated that 5-FU treatment can itself induce the upregulation of ABCG2 expression. nih.govamegroups.org The GLI2-ABCG2 signaling axis has been identified as an important mechanism regulating 5-FU resistance in gastric cancer cells. nih.gov

ABCC3 (Multidrug Resistance-Associated Protein 3, MRP3): High expression of ABCC3 has been correlated with 5-FU resistance in colorectal cancer cells. nih.gov Silencing the ABCC3 gene has been shown to increase chemosensitivity to 5-FU, reduce cell proliferation, and attenuate tumor growth in preclinical models. nih.gov ABCC3 is an organic anion transporter that can efflux a variety of conjugated molecules. unimib.it

ABCC4 (Multidrug Resistance-Associated Protein 4, MRP4): ABCC4 is known to be an efflux transporter for nucleotide analogs. Research indicates that it can transport the active monophosphorylated metabolites of 5-FU, namely FUMP and FdUMP, thereby modulating intracellular drug concentrations and contributing to resistance. researchgate.net

ABCC5 (Multidrug Resistance-Associated Protein 5, MRP5): Studies have demonstrated that ABCC5 confers resistance to 5-FU by transporting its monophosphorylated metabolites, 5-FdUMP and 5-FUMP. nih.govaacrjournals.orgaacrjournals.org Overexpression of ABCC5 in transfected cells resulted in approximately 9-fold resistance to 5-FU. aacrjournals.org This efflux of the active metabolites interferes with the ability of 5-FU to inhibit both DNA and RNA synthesis. aacrjournals.org Upregulation of ABCC5 has been observed in colon cancer cells as a response to 5-FU treatment, contributing to acquired resistance. nih.govfrontiersin.org

| Transporter | Substrate(s) | Cancer Type(s) | Key Research Finding | Reference |

|---|---|---|---|---|

| ABCG2 (BCRP) | 5-FU | Gastric, Colorectal Cancer | Upregulation upon 5-FU treatment; confers resistance. Silencing ABCG2 increases sensitivity to 5-FU. | nih.govamegroups.org |

| ABCC3 (MRP3) | Unspecified 5-FU metabolites | Colorectal Cancer | High expression in 5-FU resistant cells; siRNA-mediated silencing increases chemosensitivity. | nih.gov |

| ABCC4 (MRP4) | FUMP, FdUMP | - | Identified as an efflux transporter for active 5-FU metabolites. | researchgate.net |

| ABCC5 (MRP5) | 5-FdUMP, 5-FUMP | Colon, Breast, Pancreatic Cancer | Directly confers resistance to 5-FU by transporting its monophosphorylated metabolites. Overexpression leads to ~9-fold resistance. | nih.govaacrjournals.orgaacrjournals.orgnih.gov |

Solute Carrier Family Transporters (e.g., SLC29A1, SLC22A7)

The uptake of nucleoside-based drugs like this compound is facilitated by specific transporters from the Solute Carrier (SLC) family. Alterations in these transporters can significantly impact drug bioavailability within cancer cells.

SLC22A7 (Organic Anion Transporter 2, OAT2): The SLC22 family of transporters is responsible for the transport of a wide range of organic anions, cations, and zwitterions. nih.gov While the direct role of SLC22A7 in the transport of this compound is not as extensively characterized as that of SLC29A1, its function as an organic anion transporter suggests a potential for interaction with 5-FU or its metabolites. Further research is needed to fully elucidate the specific contribution of SLC22A7 to this compound resistance.

Cellular Defense and Signaling Pathways

Resistance to this compound can be mediated by a variety of cellular defense mechanisms and the dysregulation of critical signaling pathways. These adaptations allow cancer cells to survive the cytotoxic effects of the drug, primarily by evading programmed cell death (apoptosis) and by altering cell cycle progression and DNA repair processes to manage drug-induced damage.

Evasion of Apoptosis

A primary mechanism by which cancer cells develop resistance to chemotherapeutic agents, including this compound, is through the evasion of apoptosis. miami.edu This can be achieved by altering the expression of key regulatory proteins or by shifting the delicate balance between cellular self-destruction (apoptosis) and self-preservation (autophagy).

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. A key factor in the development of chemoresistance is the overexpression of anti-apoptotic members of this family, such as Bcl-2, Bcl-xL, and Myeloid cell leukemia 1 (Mcl-1). mdpi.commdpi.com These proteins function by binding to and inhibiting pro-apoptotic proteins like Bax and Bak, thereby preventing the mitochondrial outer membrane permeabilization that is a point of no return in the apoptotic cascade.

Research has consistently shown a correlation between elevated levels of these anti-apoptotic proteins and resistance to 5-fluorouracil (5-FU), a primary this compound. mdpi.com In pancreatic cancer cell lines, for instance, the mRNA expression levels of Bcl-xL and Mcl-1 have been associated with resistance to 5-FU. tum.de Similarly, in lymphoid malignancies, resistance to BH3 mimetics (drugs that mimic the action of pro-apoptotic proteins) has been linked to the expression of Mcl-1 and Bcl-xL. nih.govnih.gov Overexpression of Bcl-xL, in concert with the depletion of the pro-apoptotic protein Bax, has been shown to cooperatively protect mantle cell lymphoma cells from drug-induced apoptosis. mdpi.com This evidence underscores that the upregulation of these specific anti-apoptotic proteins is a significant mechanism for evading this compound-induced cell death.

| Anti-Apoptotic Protein | Role in Resistance | Associated Cancer Type (Example from Research) | Reference |

|---|---|---|---|

| Bcl-2 | Overexpression reported to lead to 5-FU resistance by inhibiting apoptosis. | General | mdpi.com |

| Bcl-xL | Overexpression is associated with resistance to 5-FU and other agents; works cooperatively with Bax depletion. | Pancreatic Cancer, Mantle Cell Lymphoma | tum.demdpi.com |

| Mcl-1 | Increased mRNA levels are associated with 5-FU resistance; key factor in resistance to BH3 mimetics. | Pancreatic Cancer, Lymphoid Malignancies | mdpi.comtum.de |

Autophagy is a cellular catabolic process that degrades and recycles cellular components to maintain homeostasis. While it can lead to cell death under certain conditions, it often acts as a pro-survival mechanism under stress, such as that induced by chemotherapy. nih.gov In the context of this compound resistance, an altered balance between apoptosis and autophagy can favor cell survival. researchgate.net

In some 5-FU-resistant cells, autophagy is upregulated, which serves to protect the cell from the drug's cytotoxic effects and inhibit apoptosis. nih.govmdpi.com For example, inhibition of the p38MAPK signaling pathway in resistant colorectal cancer cells has been associated with an autophagic response that decreases p53-driven apoptosis. nih.gov This suggests that resistant cells can shift their response to drug-induced stress away from apoptosis and towards a protective autophagic state. nih.gov Studies in glioma cells have demonstrated that inhibiting drug-induced autophagy can trigger apoptosis, highlighting the protective role of autophagy. nih.gov The tumor suppressor protein p53 is a key regulator of this balance; its activity can determine whether a cell undergoes apoptosis or autophagy in response to genotoxic stress. nih.govresearchgate.net

Changes in Cell Cycle and DNA Damage Repair Machinery

This compound exerts its cytotoxic effects in part by interfering with DNA synthesis and integrity, which is intrinsically linked to the cell cycle. iiarjournals.org Consequently, alterations in cell cycle regulation and the DNA damage response are critical mechanisms of resistance. nih.gov

A crucial component of the DNA damage repair system is the Mismatch Repair (MMR) pathway, which corrects errors made during DNA replication. nih.gov The MLH1 gene encodes a key protein in this pathway. wikigenes.org Resistance to 5-FU has been strongly associated with a deficiency in the MMR system. mdpi.comnih.gov

One of the primary mechanisms for silencing the MLH1 gene is through the hypermethylation of its promoter region. nih.govnih.gov This epigenetic modification prevents the transcription of the gene, leading to a loss of MLH1 protein expression and a deficient MMR system. nih.govcapes.gov.br Cells with deficient MMR are unable to recognize the DNA damage caused by the misincorporation of 5-FU metabolites into DNA. nih.gov This lack of recognition prevents the activation of downstream signaling pathways that would normally lead to cell cycle arrest and apoptosis. nih.govtandfonline.com Studies have shown that MMR-deficient colorectal cancer cells are significantly more resistant to 5-FU compared to their MMR-proficient counterparts. nih.govaacrjournals.org Furthermore, the use of demethylating agents to reverse MLH1 promoter hypermethylation has been shown to restore MLH1 expression and re-sensitize resistant cells to 5-FU, confirming the causal role of this epigenetic silencing in drug resistance. nih.govcapes.gov.br

| Cell Line | MLH1 Status | Effect of MLH1 Deficiency/Methylation | Reference |

|---|---|---|---|

| HCT116 | MLH1-deficient (due to mutation) | 18-fold more resistant to 5-FU compared to MLH1-proficient cells. | aacrjournals.org |

| SW48 | MMR-deficient (due to MLH1 hypermethylation) | Demonstrated resistance to 5-FU, which was overcome by treatment with a demethylating agent (5-Aza-2'-deoxycytidine). | nih.govcapes.gov.br |

5-Fluorouracil induces DNA lesions through two main mechanisms: the misincorporation of its metabolite fluorodeoxyuridine triphosphate (FdUTP) into DNA, and by causing an imbalance in the deoxynucleotide pool through the inhibition of thymidylate synthase. iiarjournals.orgnih.gov The resulting DNA damage, if not properly repaired, can trigger cell death. However, cancer cells can adapt their DNA repair machinery and cell cycle progression to tolerate this damage.

Resistant cells often exhibit a slowdown of the cell cycle, particularly with delays in the G1 and S phases. nih.goviiarjournals.org This provides the cells with more time to repair the 5-FU-induced DNA damage before it becomes lethal. iiarjournals.org Furthermore, the activity of various DNA repair pathways, including Base Excision Repair (BER) and Homologous Recombination (HR), is crucial in managing these lesions. nih.govresearchgate.net While the MMR system is critical for initiating a cell death response to certain 5-FU lesions, other pathways like BER are involved in the physical removal of the drug from the DNA. cristin.nodntb.gov.ua In some contexts, an upregulation of repair pathways such as Non-Homologous End Joining (NHEJ) has been reported in 5-FU-resistant cells, contributing to increased DNA damage repair and resistance to apoptosis. nih.gov The interplay between the damage induced by this compound and the cell's capacity to arrest its cycle and repair its DNA is a determinative factor in its survival and the emergence of resistance. nih.gov

Regulation of Autophagy

Autophagy is a cellular process responsible for the degradation of cellular components, and its role in 5-FU resistance is complex, exhibiting dual functions of promoting both cell survival and cell death. nih.gov In some contexts, enhanced autophagy can protect cancer cells from the cytotoxic effects of 5-FU, thereby contributing to resistance. researchgate.net Increased signaling through the PI3K/Akt/mTOR pathway can stimulate the formation of autophagosomes, promoting cell survival and 5-FU resistance. researchgate.net Conversely, some studies indicate that reduced autophagy is linked to 5-FU resistance in certain colon cancer cells. nih.gov

Research has shown that the expression levels of key autophagy-related proteins, such as Atg5, Beclin-1, and LC3-II, can be lower in 5-FU-resistant cells compared to their sensitive counterparts. nih.gov This suggests that in some cellular contexts, a decrease in autophagic activity may be a mechanism of chemoresistance. nih.gov The tumor suppressor protein p53 is a key regulator of the balance between autophagy and apoptosis in cells treated with 5-FU. researchgate.netnih.gov Depending on the cellular context and the nature of the p53 mutation, it can either promote autophagy-mediated cell death or survival. nih.gov

Pharmacological modulation of autophagy is being explored as a strategy to overcome 5-FU resistance. For instance, the inhibition of autophagy using agents like chloroquine (B1663885) has been shown to potentiate the cytotoxic effects of 5-FU in colon cancer cells. nih.gov

Table 1: Key Proteins in Autophagy and this compound Resistance

| Protein | Role in Autophagy | Implication in 5-FU Resistance | Reference |

|---|---|---|---|

| PI3K/Akt/mTOR | Negative regulators | Activation can promote autophagy-mediated cell survival and resistance. | researchgate.net |

| LC3-II | Autophagosome marker | Upregulation can be associated with increased autophagy and resistance. | researchgate.net |

| Atg5 | Essential for autophagosome formation | Lower expression observed in some 5-FU resistant cells. | nih.gov |

| Beclin-1 | Key initiator of autophagy | Lower expression observed in some 5-FU resistant cells. | nih.gov |

| p53 | Regulates the balance between autophagy and apoptosis | Can either promote or inhibit autophagy-mediated resistance depending on its status. | researchgate.netnih.gov |

Epithelial-to-Mesenchymal Transition (EMT)

Epithelial-to-Mesenchymal Transition (EMT) is a biological process where epithelial cells acquire mesenchymal (fibroblast-like) characteristics. This transition is associated with increased cell motility, invasion, and resistance to chemotherapy. mdpi.comconsensus.app Growing evidence links the induction of EMT with acquired resistance to 5-FU in cancer cells. nih.govnih.gov

Cells that have undergone EMT often exhibit a loss of epithelial markers, such as E-cadherin, and a gain of mesenchymal markers like vimentin (B1176767) and fibronectin. mdpi.comnih.gov Studies on 5-FU-resistant colon cancer cells have demonstrated these characteristic molecular changes, along with morphological shifts to a more mesenchymal-like phenotype. nih.gov This transition can be driven by the upregulation of EMT-inducing transcription factors, including Twist, Zeb1, and Zeb2. nih.gov The Snail transcription factor, for instance, has been shown to directly regulate the expression of the drug efflux pump ABCB1, contributing to 5-FU resistance. mdpi.com

Reversing EMT is being investigated as a potential strategy to overcome 5-FU resistance. mdpi.com For example, curcumin (B1669340) has been shown to sensitize 5-FU-resistant colorectal cancer cells by suppressing EMT through the modulation of miRNA. mdpi.com

Cancer Stem Cell Involvement

Cancer stem cells (CSCs) are a subpopulation of tumor cells with self-renewal capabilities and the ability to differentiate into various cell types that constitute a tumor. nih.gov These cells are often inherently resistant to conventional chemotherapies, including 5-FU, and are thought to be a major cause of tumor recurrence and metastasis. nih.govnih.gov

Several studies have demonstrated that CSCs exhibit enhanced resistance to 5-FU. nih.govresearchgate.net For instance, gastric cancer stem cells identified by markers such as CD44 and LGR5 show increased resistance to 5-FU. mdpi.com Similarly, colorectal CSCs can promote 5-FU resistance through the activation of signaling pathways like PI3K/AKT and Wnt/β-catenin. nih.gov The Wnt signaling pathway, in particular, plays a critical role in maintaining the potency of CSCs and mediating drug resistance. nih.govfrontiersin.org

Targeting CSCs and the signaling pathways that maintain their stemness is a promising approach to overcoming 5-FU resistance. nih.gov This could involve therapies that specifically eliminate CSCs or that sensitize them to the effects of 5-FU.

Tumor Microenvironment Interactions

The tumor microenvironment (TME) is a complex and dynamic network of non-cancerous cells, extracellular matrix, and signaling molecules that surrounds a tumor. nih.govfrontiersin.org The TME plays a crucial role in tumor progression, metastasis, and resistance to therapy, including 5-FU. nih.govresearchgate.net

Cancer-associated fibroblasts (CAFs) are a key component of the TME and are known to contribute to 5-FU resistance. frontiersin.orgfrontiersin.org CAFs can secrete a variety of factors, such as growth factors, cytokines, and chemokines, that promote tumor cell survival and proliferation in the presence of chemotherapy. frontiersin.org For example, CAFs can secrete exosomes containing miR-92a-3p, which enhances the stemness of colorectal cancer cells and promotes resistance to 5-FU by activating the Wnt/β-catenin pathway. frontiersin.org Other immune cells within the TME, such as tumor-associated macrophages (TAMs), can also contribute to 5-FU resistance by creating an immunosuppressive environment. nih.gov

Interfering with the interactions between cancer cells and the TME represents a potential therapeutic strategy to enhance the efficacy of 5-FU. researchgate.net

miRNA Dysregulations

MicroRNAs (miRNAs) are small, non-coding RNA molecules that regulate gene expression at the post-transcriptional level. nih.gov Dysregulation of miRNA expression is a common feature of cancer and can contribute to drug resistance, including resistance to 5-FU. nih.gov

Several miRNAs have been implicated in the modulation of 5-FU sensitivity. For instance, overexpression of miR-21 has been shown to induce 5-FU resistance by down-regulating the expression of the mismatch repair protein hMSH2. nih.gov Other miRNAs, such as miR-197, -203, and -218, can affect the expression of thymidylate synthase (TS), a key target of 5-FU, thereby influencing drug efficacy. nih.gov Conversely, some miRNAs, like miR-494, can sensitize cancer cells to 5-FU by negatively regulating the expression of dihydropyrimidine dehydrogenase (DPD), an enzyme that catabolizes 5-FU. europeanreview.org

The following table summarizes some of the miRNAs involved in 5-FU resistance:

Table 2: miRNAs Implicated in this compound Resistance

| miRNA | Effect on 5-FU Sensitivity | Mechanism | Reference |

|---|---|---|---|

| miR-21 | Induces resistance | Downregulates hMSH2, a key mismatch repair protein. | nih.gov |

| miR-197 | Affects sensitivity | Modulates thymidylate synthase (TS) expression. | nih.gov |

| miR-203 | Affects sensitivity | Modulates thymidylate synthase (TS) expression. | nih.gov |

| miR-218 | Enhances sensitivity | Suppresses thymidylate synthase (TS) expression. | nih.gov |

| miR-494 | Enhances sensitivity | Negatively regulates dihydropyrimidine dehydrogenase (DPD) expression. | europeanreview.org |

| miR-31 | Induces resistance | Overexpressed in 5-FU resistant cells. | researchgate.net |

Modulating the expression or activity of these miRNAs is a potential therapeutic avenue to overcome 5-FU resistance.

Redox Imbalances

Redox homeostasis, the balance between reactive oxygen species (ROS) and antioxidants, is often disrupted in cancer cells. researchgate.netresearchgate.net This redox imbalance can contribute to tumor progression and the development of drug resistance. researchgate.netmdpi.com

Elevated levels of ROS can induce DNA damage and cell cycle arrest, but cancer cells can adapt to this oxidative stress, which can contribute to 5-FU resistance. nih.gov The transcription factor Nrf2 is a key regulator of cellular redox homeostasis, and its inhibition has been shown to re-sensitize colon cancer cells to 5-FU. nih.gov The interplay between ROS and autophagy is also complex, with ROS being a known inducer of autophagy. nih.govnih.gov In some cases, increased intracellular ROS can induce autophagy and reverse 5-FU resistance in colon cancer cells. nih.gov

Modulating the redox balance in cancer cells is a potential strategy to overcome 5-FU resistance. nih.gov This could involve the use of pro-oxidant therapies to further increase ROS levels beyond the adaptive capacity of cancer cells or the use of agents that target the antioxidant systems of cancer cells. nih.gov

Ribosome Quality Control (RQC) Mechanisms

The Ribosome Quality Control (RQC) system is a crucial cellular process that identifies and resolves stalled or collided ribosomes on messenger RNA (mRNA) during translation. biorxiv.orgqub.ac.uk This process prevents the accumulation of potentially toxic aberrant proteins and frees up ribosomes for further protein synthesis. qub.ac.uk Research has identified the RQC mechanism as a significant factor in the development of resistance to this compound-based chemotherapies, particularly 5-fluorouracil (5-FU). nih.govnih.gov

5-FU exerts part of its anticancer effect through its misincorporation into RNA, which can lead to the production of abnormal RNAs and disrupt normal ribosome function. nih.govresearchgate.net This disruption can cause ribosomes to stall and collide with one another. nih.gov Unresolved ribosome collisions can be cytotoxic and trigger apoptosis (programmed cell death). biorxiv.org

The RQC pathway serves as a protective mechanism for cancer cells against the RNA-damaging effects of 5-FU. nih.gov When 5-FU treatment induces ribosome collisions, the RQC machinery is activated to resolve these stalled complexes, thereby mitigating the cytotoxic consequences. qub.ac.uknih.gov This allows cancer cells to survive the RNA damage inflicted by the drug.

Studies have shown that cancer cells can adapt to 5-FU treatment by enhancing the expression of key RQC factors, such as ZNF598 and GIGYF2. biorxiv.orgnih.gov This upregulation of the RQC process appears to be an mTOR-dependent post-translational mechanism. nih.govnih.gov By bolstering the RQC response, cancer cells can more efficiently clear the ribosome collisions caused by 5-FU, leading to reduced drug-induced cell death and contributing to therapeutic resistance. qub.ac.uknih.gov Conversely, cells with a defective RQC pathway exhibit increased sensitivity to 5-FU, highlighting the protective role of RQC in this context. nih.govnih.gov

Impact of Administration Modalities on Resistance Development

The method of administration of 5-fluoropyrimidines, specifically the choice between a bolus injection and a continuous infusion, has been shown to significantly influence the drug's mechanism of action, its effect on DNA and RNA, and consequently, the development of resistance. cancernetwork.comnih.gov This has led to the concept that 5-FU can act as two different drugs depending on its delivery schedule. cancernetwork.com

The primary distinction between bolus and continuous infusion of 5-FU lies in their differential impact on RNA and DNA synthesis. cancernetwork.comnih.gov

Bolus Administration: A rapid bolus injection of 5-FU leads to higher peak concentrations of the drug in the bloodstream. This method favors the incorporation of 5-FU's active metabolite, fluorouridine triphosphate (FUTP), into various RNA species. cancernetwork.com This extensive misincorporation into RNA is a major mechanism of cytotoxicity for bolus 5-FU. cancernetwork.com In vitro studies have demonstrated that at the same dose, a 4-hour bolus exposure results in greater 5-FU incorporation into the RNA of colorectal carcinoma cells compared to a 7-day continuous exposure. cancernetwork.com Resistance to repeated bolus 5-FU has been associated with decreased incorporation of the drug into RNA, potentially due to reduced UMP kinase activity. cancernetwork.com